molecular formula C10H10N2 B6204524 N-methylisoquinolin-5-amine CAS No. 1341688-75-2

N-methylisoquinolin-5-amine

Cat. No.: B6204524
CAS No.: 1341688-75-2
M. Wt: 158.2
InChI Key:
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Description

N-methylisoquinolin-5-amine is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylisoquinolin-5-amine typically involves the methylation of isoquinolin-5-amine. One common method is the reaction of isoquinolin-5-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and green chemistry approaches, such as solvent-free conditions or the use of recyclable catalysts, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-methylisoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form N-methylisoquinolin-5-one.

    Reduction: Reduction reactions can convert it to N-methyl-5,6-dihydroisoquinolin-5-amine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

Scientific Research Applications

N-methylisoquinolin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylisoquinolin-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-methylisoquinolin-5-amine
  • 4-methylisoquinolin-5-amine

Comparison: N-methylisoquinolin-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 3-methylisoquinolin-5-amine and 4-methylisoquinolin-5-amine, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets. These differences can make it more suitable for certain applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

1341688-75-2

Molecular Formula

C10H10N2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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